molecular formula C25H24N2O4 B6217344 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1340142-20-2

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B6217344
CAS No.: 1340142-20-2
M. Wt: 416.5 g/mol
InChI Key: DZECMUVJIAOVSP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring substituted at the 4-position with a 1H-pyrrole-2-carboxylic acid group. The piperidine nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis .

  • Molecular Formula: C₂₄H₂₃N₃O₄
  • Molecular Weight: 417.46 g/mol
  • CAS Number: 2059971-10-5
  • Applications: Primarily used as a pharmaceutical intermediate or building block in organic synthesis, particularly in peptide chemistry due to the Fmoc group’s stability under basic conditions .

Properties

CAS No.

1340142-20-2

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrrole-2-carboxylic acid

InChI

InChI=1S/C25H24N2O4/c28-24(29)23-10-5-13-27(23)17-11-14-26(15-12-17)25(30)31-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-10,13,17,22H,11-12,14-16H2,(H,28,29)

InChI Key

DZECMUVJIAOVSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

95

Origin of Product

United States

Biological Activity

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid (commonly referred to as Fmoc-piperidine derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C25H24N2O4
  • Molecular Weight : 420.47 g/mol
  • SMILES : C1CN(CCC1N2C=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine ring and the pyrrole moiety contributes to its ability to modulate biological pathways. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Properties : By inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.

Anticancer Activity

Several studies have explored the anticancer potential of derivatives similar to this compound. For instance:

  • Case Study 1 : A derivative exhibited significant cytotoxic effects in MCF-7 breast cancer cells, with a reported IC50 value in the low micromolar range. The study suggested that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.

Antimicrobial Activity

Research has also indicated that compounds within this chemical class can demonstrate antimicrobial effects:

  • Case Study 2 : A related compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Data Summary

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of S. aureus and E. coli

Research Findings

Despite limited direct studies on this compound itself, analogs have provided insights into potential applications:

  • Synergistic Effects with Chemotherapeutics : Some derivatives showed enhanced efficacy when combined with established chemotherapeutic agents like doxorubicin, suggesting a potential for combination therapies in cancer treatment.
  • Selectivity for Cancer Cells : Investigations into selectivity revealed that certain modifications on the piperidine ring could enhance selectivity towards cancer cells while minimizing effects on normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound is compared to analogs with modifications in the heterocyclic core, substituents, or functional groups. These variations influence physicochemical properties, reactivity, and applications.

Heterocyclic Core Modifications
Compound Name Heterocycle Functional Group Key Feature
Target Compound Piperidine Pyrrole-2-carboxylic acid Fmoc-protected piperidine core
2-(1-Fmoc-piperidin-4-yl)-1,3-oxazole-5-carboxylic acid Piperidine Oxazole-5-carboxylic acid Oxazole ring enhances polarity and H-bonding potential
1-(1-Fmoc-piperidin-4-yl)cyclopropane-1-carboxylic acid Piperidine Cyclopropane-carboxylic acid Strain from cyclopropane alters conformation

Impact :

  • Oxazole vs.
Substituent Modifications
Compound Name Substituent Molecular Weight CAS Number
(S)-1-Fmoc-4,4-difluoropiperidine-2-carboxylic acid 4,4-Difluoro 387.38 1221793-52-7
3-(1-Fmoc-piperidin-4-yl)propanoic acid Propanoic acid 379.46 154938-68-8

Impact :

  • Fluorine Substituents : The difluoro derivative (CAS 1221793-52-7) exhibits enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity .
Amino Acid Derivatives
Compound Name Core Structure Molecular Weight CAS Number
(S)-1-Fmoc-piperidine-2-carboxylic acid Piperidine 351.40 101555-63-9
(S)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid Pyrrolidine 365.42 1380336-01-5

Impact :

  • Piperidine vs. Pyrrolidine : The pyrrolidine derivative (CAS 1380336-01-5) has a 5-membered ring, reducing steric hindrance compared to piperidine .
  • Stereochemistry : The (S)-configuration in these derivatives ensures compatibility with chiral peptide synthesis .

Research and Application Insights

  • Pharmaceutical Intermediates : The Fmoc group’s stability makes these compounds valuable in solid-phase peptide synthesis (SPPS) .
  • Biological Activity : Modifications like fluorine substitution (CAS 1221793-52-7) are explored to enhance drug-like properties .
  • Commercial Availability : The target compound is discontinued by suppliers like CymitQuimica, suggesting niche demand or synthesis challenges .

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